molecular formula C30H58O4S B14705447 Didodecyl 2,2'-sulfanediyldipropanoate CAS No. 20611-90-9

Didodecyl 2,2'-sulfanediyldipropanoate

Cat. No.: B14705447
CAS No.: 20611-90-9
M. Wt: 514.8 g/mol
InChI Key: XJQUFWCXNMUBGK-UHFFFAOYSA-N
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Description

Didodecyl 2,2'-sulfanediyldipropanoate (IUPAC name: didodecyl 3,3'-sulfanediyldipropanoate) is a thiodipropionic acid ester with two dodecyl (lauryl) chains. It is widely recognized as an antioxidant in polymer and plastic industries, where it functions by decomposing peroxides and inhibiting oxidative degradation . Synonyms for this compound include dilauryl thiodipropionate (DLTDP), thiobis(dodecyl propionate), and Plastanox LTDP . Its molecular formula is C30H58O4S, with a molecular weight of 514.85 g/mol. The compound’s structure features a central sulfur atom bridging two propionate groups, each esterified with a dodecyl chain, contributing to its lipophilic character and compatibility with non-polar polymer matrices .

Properties

CAS No.

20611-90-9

Molecular Formula

C30H58O4S

Molecular Weight

514.8 g/mol

IUPAC Name

dodecyl 2-(1-dodecoxy-1-oxopropan-2-yl)sulfanylpropanoate

InChI

InChI=1S/C30H58O4S/c1-5-7-9-11-13-15-17-19-21-23-25-33-29(31)27(3)35-28(4)30(32)34-26-24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3

InChI Key

XJQUFWCXNMUBGK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)SC(C)C(=O)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Didodecyl 2,2'-sulfanediyldipropanoate, also known as dilauryl thiodipropionate, is a thioester antioxidant with diverse applications across various scientific and industrial fields . Its effectiveness in preventing oxidative degradation makes it a valuable additive in polymers, plastics, and other materials.

Scientific Research Applications

  • Chemistry this compound is primarily used as an antioxidant to stabilize polymers and plastics, preventing oxidative degradation.
  • Biology It is studied for its potential protective effects against oxidative stress in biological systems.
  • Medicine Research is being conducted to explore its potential use in pharmaceuticals as an antioxidant additive.
  • Industry It is widely used in the production of rubber, lubricants, and other materials requiring protection against oxidation. It improves the long-term thermal stability in resins, adhesives, and plastics .

Detailed Applications and Case Studies

ApplicationDescription
Polyolefins When combined with phenolic primary antioxidants (e.g., BNX 1010, BNX 1035, BNX 1076), this compound provides outstanding long-term thermal stability in polyolefins like polypropylene, polyethylene, and TPO. This makes it suitable for demanding applications such as pipes, power cables, and under-the-hood automotive components .
Styrenic Polymers It is also highly useful in styrenic polymers (e.g., ABS), acrylics, PVC, hot melt adhesives, and lubricants .
Rubber Used in the production of rubber to prevent oxidative degradation. Cyanamid's line of rubber vulcanization accelerators has been improved, and it is now available in flaked form, which is particularly advantageous in the automatic compounding of rubber for tire treads, footwear, heels, and soles. Its free-flowing properties are of particular advantage in the automatic compounding of rubber for tire treads, footwear, heels soles and similar products .
Lubricants It is used in lubricants to protect against oxidation.
Adhesives Effective in improving the long-term thermal stability in adhesives .
Petroleum Products It protects petroleum products against deterioration and discoloration .

Comparison with Similar Compounds

Structural and Functional Analogues

Distearyl Thiodipropionate (DSTDP) IUPAC Name: Distearyl 3,3'-sulfanediyldipropanoate Molecular Formula: C42H82O4S Key Differences:

  • Longer alkyl chains (stearyl, C18) compared to dodecyl (C12) in this compound.
  • Higher molecular weight (683.2 g/mol) and melting point (~63–65°C vs. ~40–45°C for DLTDP).
  • Enhanced thermal stability due to reduced volatility, making it preferable in high-temperature polymer processing .

Dimyristyl Thiodipropionate (DMTDP) IUPAC Name: Dimyristyl 3,3'-sulfanediyldipropanoate Molecular Formula: C34H66O4S Key Differences:

  • Intermediate chain length (myristyl, C14), balancing volatility and compatibility.
  • Melting point ~50–55°C, offering moderate thermal stability .

4,4'-Sulfonyldiphenol (Referenced in ) Structure: Contains a sulfonyl group bridging two phenol rings. Key Differences:

  • Not an ester but a phenolic compound, functioning as a UV stabilizer rather than a peroxide decomposer.
  • Higher polarity limits its use in non-polar polymers compared to thiodipropionate esters .

Performance Comparison

Property This compound (DLTDP) Distearyl Thiodipropionate (DSTDP) Dimyristyl Thiodipropionate (DMTDP)
Alkyl Chain Length C12 C18 C14
Molecular Weight 514.85 g/mol 683.2 g/mol 586.98 g/mol
Melting Point ~40–45°C ~63–65°C ~50–55°C
Thermal Stability Moderate High Moderate
Volatility Higher Lower Intermediate
Primary Applications PVC, polyolefins (medium-temperature uses) High-temperature plastics (e.g., engineering polymers) Flexible plastics and elastomers

Mechanistic and Application Insights

  • Antioxidant Efficiency: Thiodipropionate esters act as secondary antioxidants, synergizing with primary antioxidants like hindered phenols. Shorter alkyl chains (e.g., dodecyl in DLTDP) enhance migration rates in polymer matrices, improving initial stabilization but increasing volatility. Longer chains (e.g., stearyl in DSTDP) reduce migration but extend service life in high-temperature environments .
  • Compatibility : DLTDP’s dodecyl chains offer optimal solubility in polyolefins like polyethylene and polypropylene, whereas DSTDP’s stearyl chains are better suited for polar polymers or coatings requiring higher thermal resistance .
  • Toxicity and Safety : Unlike sulfonamide derivatives (e.g., 2,2'-Disulfanediyldiethanamine in ), thiodipropionate esters like DLTDP are generally recognized as safe for indirect food-contact applications .

Research Findings and Industrial Relevance

  • Synergistic Effects: Blending DLTDP with phenolic antioxidants (e.g., 4,4'-sulfonyldiphenol derivatives) enhances oxidative stability in polyolefins, as noted in polymer degradation studies .
  • Computational Modeling : Basis sets like 6-31G* () could predict bond dissociation energies of thiodipropionate esters, aiding in the design of next-generation antioxidants with tailored chain lengths .
  • Emerging Alternatives : Polymers like poly-33″-DDTT () highlight trends in covalently bound stabilizers, though ester-based systems like DLTDP remain dominant due to cost-effectiveness and ease of processing .

Q & A

Q. What are the standard synthetic routes for Didodecyl 2,2'-sulfanediyldipropanoate, and what purity thresholds are critical for research applications?

The compound is typically synthesized via esterification of 3,3'-thiodipropionic acid with didodecyl alcohol under acidic catalysis. Key steps include refluxing reactants in an inert solvent (e.g., toluene) with a catalyst like p-toluenesulfonic acid. Purity ≥99% is essential for reproducible results in material science applications, as impurities can alter thermal stability or antioxidant efficacy . Post-synthesis purification via recrystallization or column chromatography is recommended. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) ensures purity compliance.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm ester linkage formation (e.g., carbonyl peaks at ~170 ppm in 13^13C NMR) and alkyl chain integrity.
  • FTIR : Peaks at ~1730 cm1^{-1} (C=O stretch) and 1150–1250 cm1^{-1} (C-O ester) are diagnostic.
  • Mass Spectrometry (ESI-MS or GC-MS) : Validates molecular ion ([M+H]+^+ at m/z 514.8) and fragmentation patterns.
  • HPLC : Quantifies purity using reverse-phase columns with UV detection at 210–230 nm .

Advanced Research Questions

Q. How does the molecular structure of this compound contribute to its efficacy as a stabilizer in polymer matrices?

The sulfur atom in the thioether linkage (-S-) acts as a radical scavenger, interrupting oxidation chain reactions in polymers. The long alkyl chains (dodecyl groups) enhance compatibility with hydrophobic matrices like polyethylene or rubber, ensuring homogeneous dispersion. Studies using electron paramagnetic resonance (EPR) spectroscopy demonstrate its ability to quench peroxyl radicals (ROO•) during accelerated aging tests .

Q. What methodologies are recommended for analyzing degradation products of this compound in complex polymeric systems?

  • Extraction : Soxhlet extraction with tetrahydrofuran (THF) isolates degradation products from polymer matrices.
  • Chromatography : LC-MS/MS (C18 column, gradient elution with methanol/0.1% formic acid) identifies sulfonic acid derivatives and oxidized propionate fragments.
  • Thermogravimetric Analysis (TGA) : Quantifies volatile degradation byproducts under controlled heating (e.g., 10°C/min in N2_2) .

Q. How can researchers resolve discrepancies in reported thermal stability data for this compound across studies?

Discrepancies often arise from differences in heating rates, sample preparation, or impurity profiles. Standardize testing using differential scanning calorimetry (DSC) at 5°C/min under inert atmosphere. Cross-validate with isothermal thermogravimetric analysis (ITGA) at 200°C for 2 hours. Purity thresholds >99% minimize variability .

Experimental Design & Safety Considerations

Q. What experimental protocols are recommended to assess the antioxidant activity of this compound in rubber formulations?

  • Sample Preparation : Blend 0.1–1.0 wt% compound into rubber (e.g., SBR or NR) via two-roll milling.
  • Aging Tests : Conduct oven aging (70°C, 7–14 days) or oxygen uptake measurements (pressure decay method).
  • Mechanical Testing : Compare tensile strength and elongation-at-break before/after aging (ASTM D412).
  • Chemical Analysis : Monitor carbonyl index via FTIR (1715 cm1^{-1}) to quantify oxidation .

Q. What safety protocols must be followed when handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing and synthesis.
  • Waste Disposal : Collect organic waste in sealed containers for incineration by certified facilities.
  • Spill Management : Absorb with inert material (vermiculite) and avoid water contact to prevent dispersion .

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